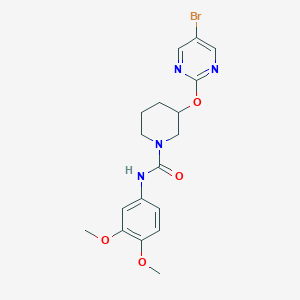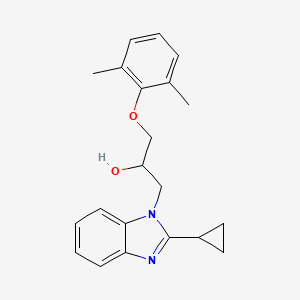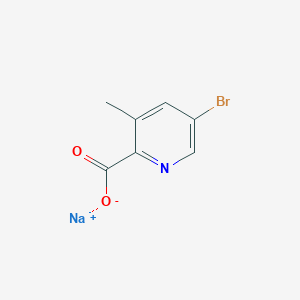
Sodium 5-bromo-3-methylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-bromo-3-methylpicolinate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds that share a similar pyridine core structure, which is a common feature in various pharmaceuticals and agrochemicals. The first paper describes the synthesis of ester derivatives of bromopicolinate, which are precursors to biologically active compounds . The second paper discusses the synthesis of a key related substance of Rabeprazole sodium, which is synthesized from 3-methylpicolinonitrile . These studies suggest that sodium 5-bromo-3-methylpicolinate could potentially be used in the synthesis of related pharmaceutical agents.
Synthesis Analysis
The synthesis of related compounds to sodium 5-bromo-3-methylpicolinate is outlined in the papers. The first paper provides a method for preparing 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are synthesized in four steps with overall yields of 38% and 31%, respectively . These compounds are then tested in various cross-coupling reactions, indicating their potential as building blocks for pharmaceuticals and agrochemicals. The second paper describes a five-step process starting from 3-methylpicolinonitrile to synthesize a key related substance of Rabeprazole sodium . These methods could potentially be adapted for the synthesis of sodium 5-bromo-3-methylpicolinate.
Molecular Structure Analysis
While the molecular structure of sodium 5-bromo-3-methylpicolinate is not directly analyzed in the papers, the structure of related compounds suggests that it would contain a pyridine ring substituted with a bromine atom and a methyl group. The presence of these functional groups would likely influence the reactivity and interaction of the molecule with other chemical entities. The papers do not provide detailed molecular structure analysis for sodium 5-bromo-3-methylpicolinate, but they do highlight the importance of the pyridine ring in the synthesis of related compounds .
Chemical Reactions Analysis
The first paper evaluates the viability of the synthesized esters in Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions . These reactions are commonly used to form carbon-carbon bonds and are indicative of the types of chemical reactions that sodium 5-bromo-3-methylpicolinate might undergo. The ability to participate in cross-coupling reactions suggests that sodium 5-bromo-3-methylpicolinate could be a versatile intermediate in the synthesis of various biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 5-bromo-3-methylpicolinate are not discussed in the provided papers. However, based on the properties of related compounds, it can be inferred that the presence of the bromine atom would make the compound suitable for further functionalization through nucleophilic substitution reactions. The papers focus on the synthesis and potential applications of the compounds rather than their physical and chemical properties .
将来の方向性
Sodium 5-bromo-3-methylpicolinate is primarily used for research purposes. As such, future directions may include further studies to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. Relevant papers on the topic could provide more insights .
特性
IUPAC Name |
sodium;5-bromo-3-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.Na/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGVFJZETGFKGT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)[O-])Br.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrNNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-bromo-3-methylpicolinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

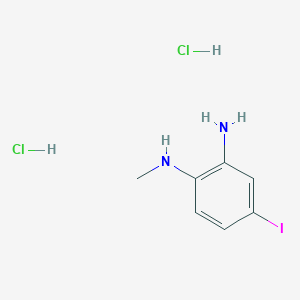
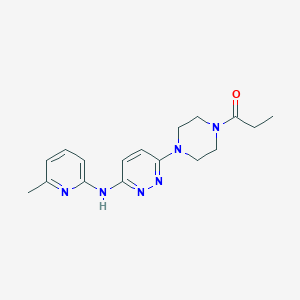
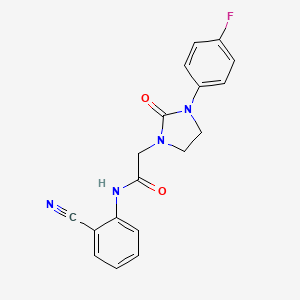
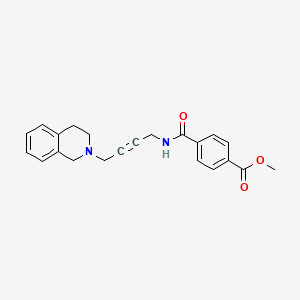
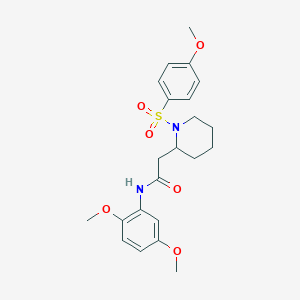
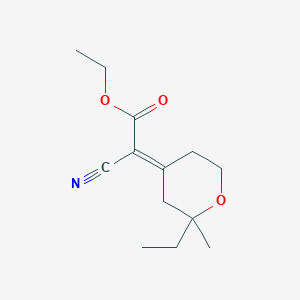
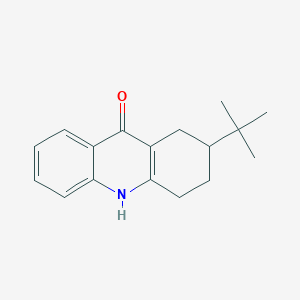
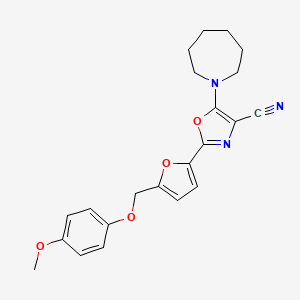
![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)
![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)
